2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one
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Overview
Description
- Coumarins and their derivatives, like this compound, have been extensively studied due to their potential therapeutic applications in various fields.
2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one: is a chemical compound with an intriguing structure. Let’s break it down:
Preparation Methods
- The synthesis of this compound involves reductive amination. Here’s the synthetic route:
- Start with 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (compound 6).
- React compound 6 with different substituted aromatic aldehydes using glacial acetic acid in methanol.
- Reduce the resulting imine product using mild reducing agent sodium cyanoborohydride .
- Industrial production methods may vary, but this reductive amination approach provides access to the target compound.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Reduction: The reductive amination step involves reduction of the imine.
Substitution: The benzylpiperazinyl group can participate in substitution reactions.
Oxidation: While not directly mentioned, oxidation reactions are common in organic chemistry.
- Common reagents include aldehydes, sodium cyanoborohydride, and mild reducing agents.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial agent, given its significant antibacterial and antifungal activity.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Assess its effects on biological systems.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets. Further studies are needed to elucidate this.
Comparison with Similar Compounds
- Similar compounds include other phthalazinones, coumarins, and piperazine derivatives.
- Highlight the uniqueness of this compound compared to its counterparts.
Remember that this compound’s potential lies in its diverse applications across scientific disciplines
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C22H26N4O3/c1-28-19-9-8-18-14-23-26(22(27)20(18)21(19)29-2)16-25-12-10-24(11-13-25)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
ARLYVGQFUYDVAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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